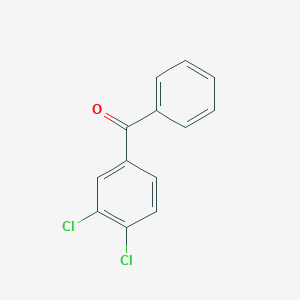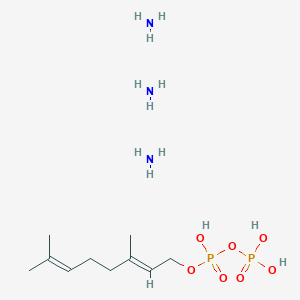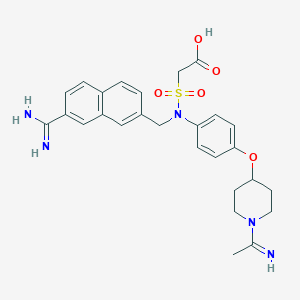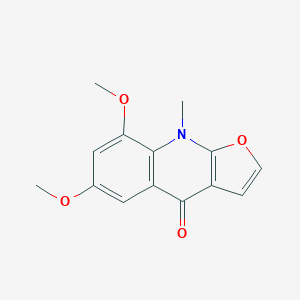
异马库洛西丁
描述
Isomaculosidine is an alkaloid compound that can be isolated from the root barks of Dictamnus dasycarpus. It is known for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated BV2 microglial cells . This compound has garnered attention due to its potential therapeutic applications, particularly in the field of immunology and inflammation.
科学研究应用
Isomaculosidine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactions.
Biology: It is used to study the inhibition of nitric oxide production in microglial cells.
Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical products.
作用机制
Target of Action
Isomaculosidine primarily targets nitric oxide synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in several biological processes, including inflammation and neurotransmission .
Mode of Action
Isomaculosidine interacts with its target, NOS, by inhibiting its activity . This inhibition results in a decrease in the production of nitric oxide, particularly in lipopolysaccharide (LPS)-stimulated BV2 microglial cells .
Biochemical Pathways
The primary biochemical pathway affected by isomaculosidine is the nitric oxide synthesis pathway . By inhibiting NOS, isomaculosidine reduces the production of nitric oxide, thereby modulating the pathway and its downstream effects.
Result of Action
The primary result of isomaculosidine’s action is the inhibition of nitric oxide production in LPS-stimulated BV2 microglial cells . This could potentially modulate inflammatory responses, given the role of nitric oxide in inflammation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isomaculosidine involves several steps, starting from the extraction of the compound from natural sources such as Dictamnus dasycarpus. The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through various chromatographic techniques to obtain Isomaculosidine in its pure form.
Industrial Production Methods: Industrial production of Isomaculosidine follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography ensures the purity and quality of the compound. The production process is optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: Isomaculosidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of Isomaculosidine, while reduction reactions may yield reduced forms of the compound.
相似化合物的比较
Isomaculosidine is unique among alkaloids due to its specific ability to inhibit nitric oxide production and facilitate NLRP3 inflammasome activation. Similar compounds include:
Dictamine: Another alkaloid from Dictamnus dasycarpus with anti-inflammatory properties.
γ-Fagarine: An alkaloid with similar inhibitory effects on nitric oxide production.
Halopine: An alkaloid with comparable anti-inflammatory properties.
These compounds share similar structural features and biological activities but differ in their specific mechanisms of action and therapeutic applications.
属性
IUPAC Name |
6,8-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15-12-10(6-8(17-2)7-11(12)18-3)13(16)9-4-5-19-14(9)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBKLQQNAGNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)OC)C(=O)C3=C1OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199741 | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-96-7 | |
| Record name | 6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of isomaculosidine?
A1: Isomaculosidine has been isolated from several plant sources, including Dictamnus dasycarpus root bark [] and Dictamnus angustifolius roots []. It is also found in Dictamnus albus [], a plant with a history of medicinal use.
Q2: What biological activities has isomaculosidine demonstrated?
A2: Research has shown that isomaculosidine, along with other alkaloids, exhibits inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests potential anti-inflammatory properties. Interestingly, another study found that isomaculosidine can facilitate NLRP3 inflammasome activation by promoting mitochondrial reactive oxygen species production, potentially leading to idiosyncratic liver injury []. Further research is needed to fully understand these contrasting effects.
Q3: How is isomaculosidine synthesized?
A3: A successful synthesis of isomaculosidine starts with ethyl-2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate, readily obtained from 2,4-dimethoxyaniline and ethyl-2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate. A series of thermal cyclization, methylation, and reduction steps leads to the final product [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




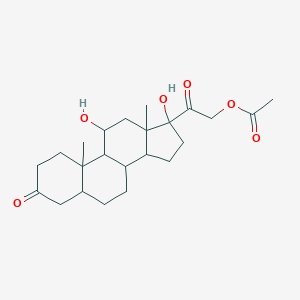

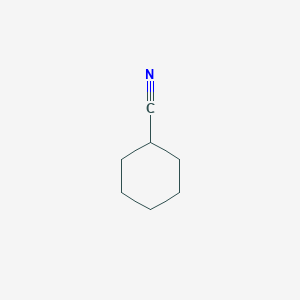
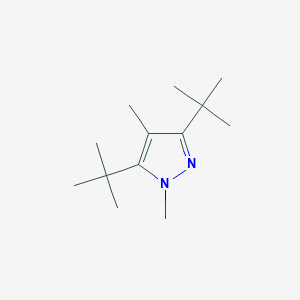
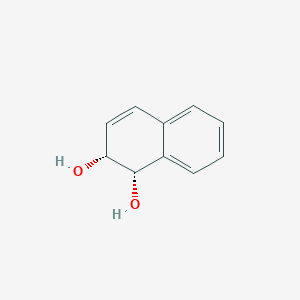
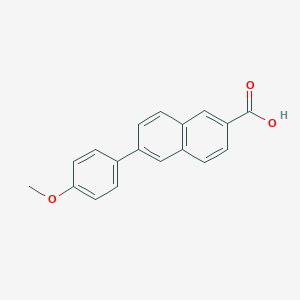
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)

